molecular formula C18H30ClN3O4S B2629835 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride CAS No. 1189881-68-2

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride

Cat. No. B2629835
M. Wt: 419.97
InChI Key: JHOWTOANCNYGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

Studies have focused on the crystal structure analysis of related piperazine derivatives to understand their molecular configurations and interactions. For example, Kumara et al. (2017) synthesized new compounds and confirmed their structures through single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations provided insights into reactive sites, indicating both compounds' electrophilic and nucleophilic nature. The molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, highlighting the significance of H…H interactions in crystal packing (Kumara et al., 2017).

Receptor Affinity and Ligand Binding

Research into the structural features affecting receptor affinity has led to the identification of derivatives displaying moderate affinity for dopamine D(3) receptors. By modifying the aromatic ring linked to the N-1 piperazine ring, Leopoldo et al. (2002) identified compounds with improved binding affinity, highlighting the compound's potential in studying receptor-ligand interactions (Leopoldo et al., 2002).

Antimicrobial Activity

Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antimicrobial activity. The synthesis involved forming an electrophilic N-acetyl-pyridinium complex, leading to products that demonstrated considerable antibacterial activity. This study underscores the compound's potential in developing antimicrobial agents (Patel & Agravat, 2009).

Receptor Antagonism

Research has also explored the compound's role as a receptor antagonist. Yoon et al. (2008) synthesized derivatives evaluated as 5-HT7 receptor antagonists, finding compounds with significant activity and selectivity over other serotonin receptors. This work contributes to the understanding of the therapeutic potential of such compounds in treating neuropsychiatric disorders (Yoon et al., 2008).

β3-Adrenoceptor Agonism

Perrone et al. (2009) identified novel compounds as potent and selective β3-adrenoceptor agonists through structural modifications and pharmacological evaluation. Their findings highlight the importance of the tertiary amine nitrogen atom in the piperazine sulfonamides for β3-AR agonist activity, offering insights into designing new therapeutic agents for treating metabolic disorders (Perrone et al., 2009).

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S.ClH/c1-3-4-5-18(22)19-10-11-20-12-14-21(15-13-20)26(23,24)17-8-6-16(25-2)7-9-17;/h6-9H,3-5,10-15H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOWTOANCNYGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.